(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone
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Overview
Description
The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone is a complex organic molecule featuring a furan ring, a thiazepane ring, and a pyridine ring with a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid, 1,4-thiazepane, and 2-(methylthio)pyridine.
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Coupling Reactions: The furan and pyridine moieties are introduced through coupling reactions. For instance, the furan ring can be attached via a Friedel-Crafts acylation reaction, while the pyridine ring can be introduced through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under acidic or basic conditions, to form the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
Reduction: The thiazepane ring can be reduced using hydrogenation reactions, often employing catalysts like palladium on carbon, to yield the corresponding saturated thiazepane derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium on carbon.
Substitution Reagents: Halogens (e.g., chlorine, bromine), organolithium or Grignard reagents.
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Saturated thiazepane derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the furan and pyridine rings, which are known to interact with various biological targets. It could be investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Medicine
In medicine, the compound could be explored for its therapeutic potential. The presence of multiple heterocyclic rings suggests it may interact with enzymes or receptors in unique ways, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and potential for functionalization.
Mechanism of Action
The exact mechanism of action of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone would depend on its specific biological target. Generally, compounds with furan and pyridine rings can interact with enzymes or receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. The thiazepane ring may provide additional binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in the combination of the furan, thiazepane, and pyridine rings, which may confer a distinct set of biological activities and chemical reactivity. This combination is relatively rare and could lead to the discovery of new pharmacological properties or industrial applications.
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-21-15-12(4-2-7-17-15)16(19)18-8-6-14(22-11-9-18)13-5-3-10-20-13/h2-5,7,10,14H,6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCZNLVALARHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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